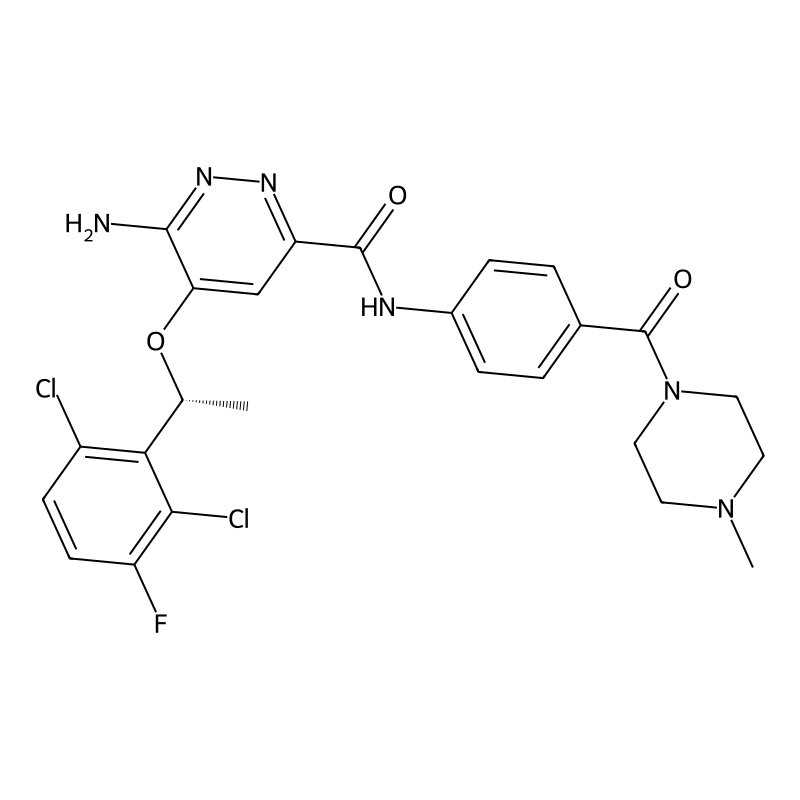

Ensartinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Ensartinib is a potent, second-generation aminopyridazine-based tyrosine kinase inhibitor (TKI) primarily targeting anaplastic lymphoma kinase (ALK). In procurement and preclinical research contexts, it serves as a critical reference material for evaluating kinase selectivity, overcoming acquired resistance mutations, and modeling central nervous system (CNS) penetration. Unlike first-generation benchmarks such as crizotinib, ensartinib maintains sub-nanomolar potency against wild-type ALK while providing extended coverage against a broad spectrum of clinically relevant resistance mutations (e.g., L1196M, C1156Y) and off-target kinases like ROS1 and TRKA/B/C[1]. Its distinct physicochemical profile, particularly its enhanced blood-brain barrier permeability, makes it an indispensable tool compound for in vivo orthotopic models and advanced biochemical screening cascades.

Substituting ensartinib with older-generation ALK inhibitors (like crizotinib) or closely related second-generation analogs critically compromises assay integrity in specialized preclinical workflows. Crizotinib fails as a substitute in resistance modeling due to its vulnerability to the L1196M gatekeeper mutation, rendering it useless as a positive control for resistant cell lines [1]. Furthermore, crizotinib's poor CNS penetrance disqualifies it from use in orthotopic brain metastasis models, where ensartinib demonstrates superior pharmacokinetic distribution. From a formulation standpoint, procuring the incorrect salt form—such as using ensartinib hydrochloride instead of the free base (CAS 1370651-20-9)—can introduce chloride counterions that may disrupt delicate co-crystallization studies or alter DMSO solubility profiles in high-throughput biochemical assays .

Wild-Type ALK Potency and Assay Baseline Establishment

In comparative biochemical kinase assays, ensartinib demonstrates a roughly 10-fold greater potency against wild-type ALK compared to the first-generation benchmark, crizotinib. Specifically, ensartinib achieves an IC50 of <0.4 nM, whereas crizotinib typically requires ~4.0 nM to achieve the same level of inhibition [1]. This significant difference in intrinsic potency allows researchers to utilize lower compound concentrations in cellular and biochemical assays, thereby reducing the risk of solvent (DMSO) toxicity and minimizing off-target pharmacological noise.

| Evidence Dimension | Wild-type ALK IC50 |

| Target Compound Data | Ensartinib (<0.4 nM) |

| Comparator Or Baseline | Crizotinib (~4.0 nM) |

| Quantified Difference | >10-fold increase in potency |

| Conditions | In vitro biochemical kinase activity assay |

Enables lower-concentration dosing in high-throughput screening, minimizing solvent artifacts and improving the signal-to-noise ratio.

Resistance Mutation Coverage for Secondary Screening

A primary driver for procuring ensartinib over crizotinib is its retained efficacy against clinically significant ALK resistance mutations. In profiling studies, ensartinib maintains an IC50 of <4.0 nM against the L1196M gatekeeper mutation, whereas crizotinib suffers a massive loss of potency, often requiring concentrations exceeding 100 nM to exert an inhibitory effect [1]. This retained activity makes ensartinib an essential positive control in secondary screening cascades designed to evaluate novel compounds against resistant cell lines.

| Evidence Dimension | ALK L1196M mutant IC50 |

| Target Compound Data | Ensartinib (<4.0 nM) |

| Comparator Or Baseline | Crizotinib (>100 nM / Resistant) |

| Quantified Difference | >25-fold retention of potency against the mutant |

| Conditions | In vitro kinase profiling against engineered ALK variants |

Essential for validating in vitro models of acquired TKI resistance, serving as a reliable positive control where first-generation inhibitors fail.

Blood-Brain Barrier Penetration for In Vivo Modeling

For in vivo pharmacokinetic and orthotopic tumor modeling, ensartinib provides a significantly more relevant baseline for CNS-active compounds than crizotinib. Clinical and preclinical pharmacokinetic data reveal that ensartinib achieves a cerebrospinal fluid (CSF)-to-plasma ratio of approximately 1.65% to 2.05%[1]. In stark contrast, crizotinib is heavily restricted by efflux transporters, resulting in a marginal CSF-to-plasma ratio of roughly 0.3% [2]. This superior penetrance profile dictates the selection of ensartinib for any studies evaluating intracranial tumor suppression.

| Evidence Dimension | CSF-to-plasma concentration ratio |

| Target Compound Data | Ensartinib (~1.65% - 2.05%) |

| Comparator Or Baseline | Crizotinib (~0.3%) |

| Quantified Difference | ~5.5 to 6.8-fold higher CNS penetrance |

| Conditions | In vivo pharmacokinetic distribution analysis |

Dictates the selection of ensartinib as the preferred benchmark for in vivo orthotopic brain tumor models and BBB-permeability studies.

Formulation Compatibility: Free Base vs. Hydrochloride Salt

The procurement of ensartinib free base (CAS 1370651-20-9) versus its hydrochloride salt (CAS 2137030-98-7) is a critical decision based on downstream application. The free base form is typically prioritized for DMSO-based in vitro biochemical assays and structural biology applications, such as X-ray crystallography, where the presence of chloride counterions from the salt form could disrupt delicate binding pockets or alter the local pH microenvironment . Conversely, the HCl salt is often selected for aqueous formulation in in vivo dosing.

| Evidence Dimension | Counterion presence and assay formulation |

| Target Compound Data | Ensartinib free base (No counterion, optimal for DMSO/crystallography) |

| Comparator Or Baseline | Ensartinib HCl salt (Chloride counterion, optimal for aqueous dosing) |

| Quantified Difference | Absence of chloride counterion in the free base |

| Conditions | Reagent preparation for structural biology and non-aqueous in vitro assays |

Ensures structural biologists and assay developers avoid counterion interference during co-crystallization or high-throughput biochemical screening.

Positive Control in Resistance-Modeling Kinase Panels

Due to its sub-nanomolar potency against the L1196M gatekeeper mutation, ensartinib is the ideal reference standard for secondary screening cascades evaluating next-generation ALK inhibitors against crizotinib-resistant cell lines [1].

Benchmark for CNS-Penetrant Oncology Drugs

Ensartinib's established CSF-to-plasma ratio (~1.65%) makes it a superior positive control for in vivo pharmacokinetic studies and orthotopic brain metastasis models, replacing poorly penetrant compounds like crizotinib [2].

Structural Biology and Co-Crystallization Studies

The free base form of ensartinib (CAS 1370651-20-9) is specifically suited for X-ray crystallography and structure-activity relationship (SAR) mapping, where avoiding chloride counterion interference is critical for resolving the ATP-binding pocket of ALK and ROS1.

Multiplexed ALK/TRK/ROS1 Profiling

Because ensartinib potently inhibits ALK, ROS1, and TRKA/B/C while sparing other kinases, it serves as a highly efficient, multi-target positive control in broad-spectrum kinase profiling, reducing the need to procure separate inhibitors for these related targets [3].

References

- [1] Horn, L., et al. 'Ensartinib (X-396) in ALK-positive Non-Small Cell Lung Cancer: Results from a First-in-Human Phase I/II, Multicenter Study.' Clinical Cancer Research (2018).

- [2] Yang, Y., et al. 'Abstract 579: Ensartinib (X-396), a novel ALK TKI, in Chinese ALK-positive non-small cell lung cancer: A phase I, dose-escalation and expansion study.' Cancer Research (2020).

- [4] Delmonte, A., et al. 'Ensartinib (X-396): what does it add for patients with ALK-rearranged NSCLC.' Translational Lung Cancer Research (2019).

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Livertox Summary

Drug Classes

Wikipedia

Use Classification

Dates

2: ALK and NSCLC: Targeted therapy with ALK inhibitors Bengt Hallberg, Ruth H. Palmer F1000 Med Rep. 2011; 3: 21. Published online 2011 November 1. doi: 10.3410/M3-21 PMCID: PMC3206708

3: A Systemic Review of Resistance Mechanisms and Ongoing Clinical Trials in ALK-Rearranged Non-Small Cell Lung Cancer Khashayar Esfahani, Jason Scott Agulnik, Victor Cohen Front Oncol. 2014; 4: 174. Prepublished online 2014 June 6. Published online 2014 July 21. doi: 10.3389/fonc.2014.00174 PMCID: PMC4104550

4: ALK Inhibitors, a Pharmaceutical Perspective Elena Ardini, Arturo Galvani Front Oncol. 2012; 2: 17. Prepublished online 2011 December 13. Published online 2012 February 22. doi: 10.3389/fonc.2012.00017 PMCID: PMC3356102

5: Review of the current targeted therapies for non-small-cell lung cancer Kim-Son H Nguyen, Joel W Neal, Heather Wakelee World J Clin Oncol. 2014 October 10; 5(4): 576–587. Published online 2014 October 10. doi: 10.5306/wjco.v5.i4.576 PMCID: PMC4129523

6: Development of anaplastic lymphoma kinase (ALK) inhibitors and molecular diagnosis in ALK rearrangement-positive lung cancer Eiji Iwama, Isamu Okamoto, Taishi Harada, Koichi Takayama, Yoichi Nakanishi Onco Targets Ther. 2014; 7: 375–385. Published online 2014 March 5. doi: 10.2147/OTT.S38868 PMCID: PMC3949762

7: Aminopyridyl/Pyrazinyl Spiro[indoline-3,4′-piperidine]-2-ones As Highly Selective and Efficacious c-Met/ALK Inhibitors Jingrong Li, Nan Wu, Yuanxin Tian, Jiajie Zhang, Shuguang Wu ACS Med Chem Lett. 2013 August 8; 4(8): 806–810. Published online 2013 July 12. doi: 10.1021/ml400203d PMCID: PMC4027565

8: Molecular pathways and therapeutic targets in lung cancer Emma Shtivelman, Thomas Hensing, George R. Simon, Phillip A. Dennis, Gregory A. Otterson, Raphael Bueno, Ravi Salgia Oncotarget. 2014 March; 5(6): 1392–1433. Published online 2014 April 8. PMCID: PMC4039220

9: Targeting Genomic Alterations in Squamous Cell Lung Cancer Kalyan Mantripragada, Humera Khurshid Front Oncol. 2013; 3: 195. Prepublished online 2013 April 1. Published online 2013 August 5. doi: 10.3389/fonc.2013.00195 PMCID: PMC3733025

10: Molecularly targeted approaches herald a new era of non-small-cell lung cancer treatment Hiroyasu Kaneda, Takeshi Yoshida, Isamu Okamoto Cancer Manag Res. 2013; 5: 91–101. Published online 2013 June 7. doi: 10.2147/CMAR.S32973PMCID: PMC3682814

11: Crizotinib-Resistant Mutants of EML4-ALK Identified Through an Accelerated Mutagenesis Screen Sen Zhang, Frank Wang, Jeffrey Keats, Xiaotian Zhu, Yaoyu Ning, Scott D Wardwell, Lauren Moran, Qurish K Mohemmad, Rana Anjum, Yihan Wang, Narayana I Narasimhan, David Dalgarno, William C Shakespeare, Juan J Miret, Tim Clackson, Victor M RiveraChem Biol Drug Des. 2011 December; 78(6): 999–1005. doi: 10.1111/j.1747-0285.2011.01239.xPMCID: PMC3265718

12: New Strategies for Treatment of ALK Rearranged Non-Small Cell Lung Cancers Takaaki Sasaki, Pasi A. Jänne Clin Cancer Res. Author manuscript; available in PMC 2012 December 1.Published in final edited form as: Clin Cancer Res. 2011 December 1; 17(23): 7213–7218. Published online 2011 October 18. doi: 10.1158/1078-0432.CCR-11-1404 PMCID: PMC3477548